Fragment-Linking Provenance: Crystallographically Validated Lck Binding Mode Not Accessible to N-1 or C-3 Substituted Pyrazole Isomers
The compound N-phenyl-4-(5-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine, derived directly from 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine via 2-anilino coupling, was co-crystallized with human Lck kinase (PDB 4C3F, resolution 1.72 Å) [1]. The core scaffold occupies the ATP-binding pocket with the 5-phenyl group inserted into a hydrophobic cleft that cannot accommodate N-1 phenyl isomers or C-3 substituted pyrazole regioisomers. The ligand efficiency (LE) of the linked compound is ≥0.30 kcal/mol per heavy atom, a typical threshold for fragment-to-lead progression, while the unlinked fragment core (MW ~222 Da) is predicted to have a LE >0.40 based on its low molecular weight and retained key interactions [2]. No comparable co-crystal structure exists for pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine isomers bound to Lck, making the 4-(pyrazol-4-yl)pyrimidine connectivity uniquely validated in this kinase context.
| Evidence Dimension | Crystallographic binding-mode validation (Lck kinase) |
|---|---|
| Target Compound Data | Co-crystal structure available (4C3F, 1.72 Å); LE estimated ≥0.40 kcal/mol/atom (fragment core) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine isomers: no Lck co-crystal structures reported; undefined binding pose |
| Quantified Difference | Qualitative: unique crystallographic validation among pyrazole-pyrimidine regioisomers for Lck |
| Conditions | Human Lck tyrosine kinase, X-ray diffraction, PDB deposition 2013 |
Why This Matters
A co-crystal structure provides atomic-resolution guidance for structure-based design, reducing the synthetic iterations required to achieve target potency relative to isomers lacking such structural data.
- [1] Cowan-Jacob, S. W.; Rummel, G.; Stark, W. Structure of Lck in complex with a compound discovered by Virtual Fragment Linking. PDB ID: 4C3F, 2013. View Source
- [2] Wassermann, A. M. et al. Efficient Search of Chemical Space: Navigating from Fragments to Structurally Diverse Chemotypes. J. Med. Chem. 2013, 56, 8879–8891. View Source
